molecular formula C20H20N4O5S3 B2516302 Ethyl 2-(2-((5-(furan-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 477580-69-1

Ethyl 2-(2-((5-(furan-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2516302
CAS No.: 477580-69-1
M. Wt: 492.58
InChI Key: YCNNFRSOJPLYAI-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((5-(furan-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C20H20N4O5S3 and its molecular weight is 492.58. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Reactivity

Ethyl 2-(2-((5-(furan-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and related compounds have been a subject of interest due to their unique structural features and potential applications in chemical synthesis. Studies have explored the reactivity of these compounds, particularly in the context of cyclization reactions and interactions with nucleophiles. For instance, the decyclization of ethyl 2-[2-oxo-5-phenylfuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate under the action of aliphatic amines has been investigated, showcasing the compound's potential in generating diverse chemical structures (Shipilovskikh & Rubtsov, 2014). Additionally, reactions of similar compounds with O-, S-, N-, and P-nucleophiles have been studied, demonstrating the versatility of these molecules in chemical transformations (Maadadi, Pevzner, & Petrov, 2016).

Anticancer and Antimicrobial Activities

The potential of these compounds in pharmacology has also been explored, particularly their anticancer and antimicrobial properties. For example, novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors have been synthesized, showing potent activity against colon HCT-116 human cancer cell line (Abdel-Motaal, Alanzy, & Asem, 2020). Additionally, the synthesis and characterization of derivatives and their evaluation for antimicrobial and antioxidant activities have been reported, highlighting the potential of these compounds in treating infections and oxidative stress (Raghavendra et al., 2016).

Anti-inflammatory Properties

Research has also delved into the anti-inflammatory properties of related benzo[b]thiophene derivatives. A study on the synthesis and biological evaluation of 5-substituted benzo[b]thiophene derivatives as anti-inflammatory agents has been reported, indicating significant potential in developing new therapeutic agents for inflammation-related conditions (Radwan, Shehab, & El-Shenawy, 2009).

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific information, it’s difficult to predict the exact safety and hazard profile of this compound.

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could be interesting to investigate its biological activity and explore its potential use in areas such as medicinal chemistry .

Properties

IUPAC Name

ethyl 2-[[2-[[5-(furan-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O5S3/c1-2-28-18(27)15-11-6-3-4-8-13(11)31-17(15)21-14(25)10-30-20-24-23-19(32-20)22-16(26)12-7-5-9-29-12/h5,7,9H,2-4,6,8,10H2,1H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCNNFRSOJPLYAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NN=C(S3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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